![molecular formula C22H20N2O4S B4624816 N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide and related compounds have been synthesized and used to produce redox resins, highlighting the compound's utility in polymer chemistry (Manecke, Kramer, & Wehr, 1978).
Molecular Structure Analysis
Analyzing the molecular structure of such compounds involves techniques like X-ray diffraction and DFT calculations. Studies have been conducted on similar compounds to understand the impact of intermolecular interactions on molecular geometry, providing insights into the structural aspects of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include interactions with ironcarbonyl, leading to various organometallic products. These reactions provide insights into the reactivity and potential applications of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide in organometallic chemistry (Wang et al., 1999).
Physical Properties Analysis
The physical properties of related compounds have been studied, particularly in the context of polymers. The thermal stability of polymers derived from similar benzamide compounds can be inferred to understand the physical properties of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide (Mikrovannidis, 1985).
Scientific Research Applications
Redox Resin Synthesis
N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide and its derivatives have been synthesized and investigated for their potential in creating protected redox resins. These materials, upon removal of protective groups, reveal free redox resins with examined chemical stability and redox capacities. The influence of the anilinocarbonyl group on the hydroquinone/quinone system's midpoint potential has been a particular focus, highlighting the compound's utility in developing advanced material systems with tailored redox properties (Manecke, Kramer, & Wehr, 1978).
Charge Transfer and Photochemical Behavior
Research into substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including structures related to N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide, has revealed how the presence of different substituents affects photochemical behavior. This has implications for designing molecules with specific photophysical properties, useful in applications ranging from optoelectronics to photopharmacology (Yang, Liau, Wang, & Hwang, 2004).
Lithium Ion Conductivity
Studies on polymers containing N-phenyl-2,6-dimethoxybenzamide frameworks in their side chains have explored their lithium ion conductivity. This research is pivotal for the development of new solid polymer electrolytes (SPEs) with enhanced ion transport mechanisms, potentially impacting battery technology and energy storage solutions (Shimomoto, Uegaito, Yabuki, Teratani, Itoh, Ihara, Hoshikawa, Koiwai, & Hasegawa, 2016).
properties
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-19-11-10-15(13-20(19)28-2)21(25)24-18(14-17-9-6-12-29-17)22(26)23-16-7-4-3-5-8-16/h3-14H,1-2H3,(H,23,26)(H,24,25)/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXNHQOOGDCHQ-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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